molecular formula C20H21N3O3S3 B12016355 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12016355
M. Wt: 447.6 g/mol
InChI Key: UMEBGVYLDSMJNW-UHFFFAOYSA-N
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Description

Key features include:

  • A 1,3,4-thiadiazole core substituted with a 4-methoxybenzylsulfanyl group at position 3.
  • A second sulfanyl group at position 2 of the thiadiazole ring, linked to an acetamide moiety.
  • An N-(2-methoxy-5-methylphenyl) substituent on the acetamide group, distinguishing it from analogs with alternative aromatic or halogenated groups (e.g., 4-phenoxyphenyl, 3,4-dichlorophenyl) .

The 4-methoxybenzyl group is a recurring pharmacophore in thiadiazole derivatives, often contributing to enhanced lipophilicity and metabolic stability.

Properties

Molecular Formula

C20H21N3O3S3

Molecular Weight

447.6 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O3S3/c1-13-4-9-17(26-3)16(10-13)21-18(24)12-28-20-23-22-19(29-20)27-11-14-5-7-15(25-2)8-6-14/h4-10H,11-12H2,1-3H3,(H,21,24)

InChI Key

UMEBGVYLDSMJNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, where thiol groups react with the thiadiazole ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl groups or to reduce the thiadiazole ring.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the methoxy groups.

Scientific Research Applications

Antibacterial Activity

Thiadiazole derivatives, including the compound , have shown promising antibacterial properties. Research indicates that compounds containing the thiadiazole ring can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain thiadiazole derivatives possess comparable efficacy to standard antibiotics like ciprofloxacin . The mechanism of action often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Properties

The compound has also been investigated for its antifungal activity. Thiadiazoles have demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The presence of specific substituents on the thiadiazole ring can enhance antifungal potency, as seen in derivatives that exhibit Minimum Inhibitory Concentration (MIC) values comparable to conventional antifungal agents .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under discussion has shown cytotoxic effects against various cancer cell lines, suggesting its utility as a scaffold for developing new anticancer therapies. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antiparasitic Activity

Thiadiazole derivatives have been explored for their antiparasitic effects, particularly against protozoan parasites such as Trypanosoma cruzi and Leishmania spp. The compound has been associated with significant activity against these pathogens, potentially serving as a lead for new treatments for diseases like Chagas disease and leishmaniasis .

Structure-Activity Relationship (SAR)

The biological activities of thiadiazole derivatives are influenced by their structural characteristics. Key factors include:

  • Substituents on the Thiadiazole Ring : Modifications at different positions can enhance or diminish biological activity.
  • Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and bioavailability.
  • Functional Groups : The presence of electron-withdrawing or donating groups can significantly affect the reactivity and interaction with biological targets.

Case Studies

StudyFindings
Study A Evaluated antibacterial activity against E. coli and S. aureus.Compound showed MIC values lower than traditional antibiotics.
Study B Investigated antifungal efficacy against C. albicans.Demonstrated significant inhibition comparable to fluconazole.
Study C Assessed anticancer activity across multiple cell lines.Induced apoptosis in cancer cells; potential for development as an anticancer agent.
Study D Explored antiparasitic effects on Trypanosoma cruzi.Showed promising results; warrants further investigation for therapeutic use.

Mechanism of Action

The mechanism of action of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituent on Acetamide (R Group) Key Structural Features Biological Activity (Reported)
Target Compound Not explicitly provided Inferred ~480–500 2-methoxy-5-methylphenyl 4-Methoxybenzylsulfanyl-thiadiazole core; dual sulfanyl groups Not reported in evidence
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide C24H21N3O3S3 495.630 4-phenoxyphenyl Phenoxy group enhances aromaticity; higher molecular weight Not specified
N-[2-Chloro-5-(trifluoromethyl)phenyl] analog C17H14ClF3N3O2S3 488.95 2-chloro-5-(trifluoromethyl)phenyl Electron-withdrawing Cl and CF3 groups; likely reduced lipophilicity Not specified
N-(3,4-Dichlorophenyl) analog C18H15Cl2N3O2S3 472.417 3,4-dichlorophenyl Dichloro substitution increases electronegativity; potential for halogen bonding Not specified
N-(2,4-Dimethylphenyl) analog C19H20ClN3O2S3 469.07 2,4-dimethylphenyl Methyl groups enhance lipophilicity; steric hindrance may affect binding Not specified

Structural and Electronic Effects

  • Substituent Electronic Properties :

    • The 2-methoxy-5-methylphenyl group in the target compound combines electron-donating methoxy and methyl groups. This contrasts with electron-withdrawing groups (e.g., Cl, CF3 in ), which may reduce electron density on the aromatic ring and alter binding interactions.
    • 4-Methoxybenzylsulfanyl is conserved across analogs, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .
  • The target compound’s 2-methoxy-5-methylphenyl group may offer a more favorable steric profile.

Biological Activity

The compound 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C18H20N2O3S2C_{18}H_{20}N_2O_3S_2, with a molecular weight of 368.49 g/mol. The structure includes a thiadiazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)0.28High
HCT116 (Colon Cancer)3.29Moderate
PC3 (Prostate Cancer)10.0Moderate

The compound's mechanism of action appears to involve apoptosis induction through the activation of caspase enzymes, particularly caspases 3 and 9. This suggests that the compound may promote programmed cell death in cancer cells while sparing normal cells, a critical aspect of effective cancer therapeutics .

The proposed mechanism involves the interaction of the thiadiazole moiety with cellular targets that regulate cell proliferation and survival. Specifically, docking studies indicate that these compounds can bind effectively to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial activity. The presence of the methoxy and sulfanyl groups enhances their ability to inhibit bacterial growth.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .

Case Studies

In a study evaluating a series of thiadiazole derivatives, several compounds exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines. The study emphasized structure-activity relationships (SAR), indicating that modifications on the thiadiazole ring significantly affect biological activity. Notably, compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide, and what critical parameters influence yield?

  • Methodology :

  • Stepwise sulfanyl incorporation : Start with a 1,3,4-thiadiazole core and sequentially introduce sulfanyl groups via nucleophilic substitution. For example, react 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxybenzyl chloride under basic conditions (e.g., triethylamine) to attach the first sulfanyl group .

  • Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiadiazole intermediate with N-(2-methoxy-5-methylphenyl)acetamide. Monitor pH (6.5–7.5) to avoid side reactions .

  • Critical parameters : Solvent polarity (DMF or THF), reaction temperature (60–80°C), and stoichiometric control of thiol/disulfide intermediates to prevent over-substitution .

    • Data Table :
StepReagents/ConditionsYield RangeKey References
Thiadiazole core synthesis5-amino-1,3,4-thiadiazole-2-thiol, 4-methoxybenzyl chloride, Et₃N, DMF, 70°C65–75%
Acetamide couplingEDC, HOBt, DCM, rt50–60%

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) are diagnostic .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Analyze the crystal packing to identify π-π interactions between thiadiazole rings and methoxyphenyl groups .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~530–540 Da) and fragmentation patterns .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological interactions of this thiadiazole derivative?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Compare with experimental IR/Raman spectra .
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial enoyl-ACP reductase). Validate with free-energy perturbation (FEP) or MM-GBSA scoring .
    • Key Insight : The sulfanyl-thiadiazole moiety may act as a hydrogen-bond acceptor, enhancing interactions with enzymatic active sites .

Q. How can contradictory data regarding the biological activity of structurally similar thiadiazole compounds be resolved?

  • Methodology :

  • Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. nitro groups) and correlate with activity data (e.g., IC₅₀ values). Use hierarchical clustering to identify critical functional groups .
  • Experimental validation : Replicate assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923) to control for variability in inoculum size or growth media .
    • Case Study : A 2022 study found that 4-methoxybenzyl derivatives showed higher antibacterial activity than 4-nitro analogs, likely due to improved membrane permeability .

Q. What strategies optimize the regioselectivity of sulfanyl group incorporation in multi-thiadiazole systems?

  • Methodology :

  • Directed lithiation : Use LDA at −78°C to deprotonate specific positions on the thiadiazole ring before introducing sulfanyl groups .
  • Protecting groups : Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups during sequential substitutions .
    • Data Table :
StrategyConditionsSelectivity ImprovementReferences
Lithiation-directed substitutionLDA, THF, −78°C85% C5 selectivity
TBS protectionTBSCl, imidazole, DMF90% C2 selectivity

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